BenchChemオンラインストアへようこそ!

N-cyclopentylpiperazine-1-carboxamide

Physicochemical property LogP Aqueous solubility

N-Cyclopentylpiperazine-1-carboxamide (CAS 443313-27-7/1226157-70-5) is a piperazine-1-carboxamide derivative bearing an N‑cyclopentyl substituent. It serves as a key pharmaceutical intermediate and research building block.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
Cat. No. B7847063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylpiperazine-1-carboxamide
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCNCC2
InChIInChI=1S/C10H19N3O/c14-10(12-9-3-1-2-4-9)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14)
InChIKeyDJSYZYIACOFWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentylpiperazine-1-carboxamide – Procuring a Versatile Piperazine-Urea Building Block


N-Cyclopentylpiperazine-1-carboxamide (CAS 443313-27-7/1226157-70-5) is a piperazine-1-carboxamide derivative bearing an N‑cyclopentyl substituent. It serves as a key pharmaceutical intermediate and research building block . The compound’s urea functionality and cyclopentyl ring impart distinct physicochemical properties compared to other N‑substituted piperazine analogs, influencing both synthetic reactivity and biological target engagement. Originally described as an intermediate for bioactive molecules, its preparation via reductive amination of cyclopentanone with piperazine-1-carboxamide is documented in patent literature .

Why N-Cyclopentylpiperazine-1-carboxamide Cannot Be Replaced by a Generic Piperazine-1-carboxamide


Simple piperazine-1-carboxamide or alternative N‑substituted analogs (N‑phenyl, N‑benzyl, N‑cyclohexyl) lack the specific steric and lipophilic signature imparted by the cyclopentyl group. Comparative receptor‑binding studies on cyclopentyl‑piperazine derivatives reveal that the cyclopentyl ring strikes a unique balance between hydrophobic packing and conformational flexibility that directly translates into target selectivity . Generic substitution risks losing this selectivity, as well as the synthetic advantages provided by the cyclopentyl‑piperazine core in cross‑coupling reactions, which underpin the generation of potent, selective probe molecules and preclinical leads.

Quantitative Evidence Guide: N-Cyclopentylpiperazine-1-carboxamide vs. Closest Analogs


Reduced LogP Improves Aqueous Solubility Versus the Parent 1‑Cyclopentylpiperazine

The carboxamide group substantially lowers the predicted octanol‑water partition coefficient. N‑Cyclopentylpiperazine-1-carboxamide exhibits a predicted LogP of 0.2 , whereas the immediate precursor 1‑cyclopentylpiperazine shows an XLogP3 of 0.9 . The 0.7 log unit reduction indicates approximately 5‑fold greater preference for the aqueous phase, directly enhancing solubility in biological assay media.

Physicochemical property LogP Aqueous solubility

Superior σ1/σ2 Receptor Selectivity Conferred by the Cyclopentylpiperazine Scaffold

Derivatives bearing the 1‑cyclopentylpiperazine core achieve a 15.4‑fold greater σ1/σ2 selectivity ratio compared to piperazine‑containing analogs. The cyclopentylpiperidine series shows Ki = 3.64 nM for σ1 and a selectivity ratio of 15.4, whereas the corresponding piperazine series displays Ki = 1531 nM and a ratio of only 0.24 . This indicates that the cyclopentyl‑piperazine motif is critical for achieving nanomolar σ1 affinity and a meaningful selectivity window.

Sigma receptor Selectivity Binding affinity

Efficient Buchwald‑Hartwig Coupling for Rapid Kinase Inhibitor Synthesis

1‑Cyclopentylpiperazine serves as a direct coupling partner in palladium‑mediated Suzuki‑Miyaura reactions. When reacted with substituted pyridin‑3‑ylboronic acids under Buchwald‑Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃), the resulting products exhibit sub‑100 nM IC₅₀ values against Bruton’s tyrosine kinase (BTK) . This contrasts with unsubstituted piperazine, which often requires multiple protection‑deprotection steps to achieve comparable functionalization.

Synthetic chemistry Kinase inhibitor Cross‑coupling

Low Molecular Weight Advantage for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 197.28 g/mol , N‑cyclopentylpiperazine-1-carboxamide is significantly smaller than the corresponding N‑benzyl analog (CHEMBL219757, MW 317.45 g/mol) , representing a 38 % reduction in mass. This compact size aligns with the Rule of Three criteria for fragment libraries (MW < 300 Da).

Fragment-based drug discovery Molecular weight Lead optimization

Optimal Application Scenarios for N-Cyclopentylpiperazine-1-carboxamide


Fragment‑Based Drug Discovery (FBDD) Library Design

With a MW of 197.28 g/mol and a low predicted LogP (0.2), the compound meets the Rule of Three criteria for fragment libraries and offers superior aqueous solubility compared to the parent amine . Its small size and balanced lipophilicity make it an ideal starting point for fragment‑growing campaigns targeting diverse protein classes. [Related evidence: Section 3, Evidence Items 1 and 4]

Selective Sigma‑1 Receptor Ligand Synthesis

Derivatives built on the cyclopentylpiperazine scaffold demonstrate 15.4‑fold σ1/σ2 selectivity . Incorporating N‑cyclopentylpiperazine-1-carboxamide as a core intermediate enables efficient exploration of σ1‑selective chemical space with a pre‑validated selectivity advantage, reducing the number of synthetic iterations needed to achieve the desired selectivity profile. [Related evidence: Section 3, Evidence Item 2]

Kinase Inhibitor Lead Generation via Parallel Synthesis

The compound’s nitrogen atom supports direct Suzuki‑Miyaura cross‑coupling, yielding BTK inhibitors with sub‑100 nM potency after a single synthetic step . This enables rapid parallel synthesis of kinase‑focused libraries, providing a cost‑effective and time‑efficient route to early‑stage kinase inhibitor leads. [Related evidence: Section 3, Evidence Item 3]

Histamine H3 Receptor Modulator Development

The N‑cyclopentylpiperazine-1-carboxamide core is present in known histamine H3 receptor ligands such as CHEMBL219757 . Use of the unsubstituted carboxamide as a commercial intermediate allows late‑stage diversification of the urea nitrogen to rapidly probe H3 receptor structure‑activity relationships. [Related evidence: Section 3, Evidence Item 4]

Quote Request

Request a Quote for N-cyclopentylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.